(E)-Fluvoxamine-d4 Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of obsessive-compulsive disorder . It is also an agonist for the sigma-1 receptor, through which it controls inflammation . The “d4” in the name suggests that this compound might be a deuterated version of Fluvoxamine, where four hydrogen atoms are replaced by deuterium. Deuterated drugs are often used in drug development to improve the metabolic stability and safety of the drug.
Synthesis Analysis
The synthesis of a compound like “(E)-Fluvoxamine-d4 Maleate” would likely involve the creation of the Fluvoxamine molecule with the incorporation of deuterium atoms at specific positions. This could be achieved through various synthetic routes depending on the specific location of the deuterium atoms .Molecular Structure Analysis
The molecular structure of “(E)-Fluvoxamine-d4 Maleate” would be similar to that of Fluvoxamine, with the exception of the replacement of specific hydrogen atoms with deuterium . Deuterium is an isotope of hydrogen with an additional neutron, which does not significantly alter the chemical properties of the compound but can affect its physical properties and metabolic stability.Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-Fluvoxamine-d4 Maleate” would likely be similar to those of Fluvoxamine, with potential differences due to the presence of deuterium atoms .Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthesis : An environmentally friendly synthetic method for fluvoxamine maleate was reported, utilizing 4-(trifluoromethyl) benzoic acid and tetrahydrofuran with FeCl3 as a catalyst. This method offers advantages like the use of commercially available materials, low cost, and high yield (Wang, Jian-lin, Hu, Yu-lai, 2009).
- Stability Indicating HPLC Method : A stability-indicating HPLC method was developed for determining fluvoxamine maleate. This method revealed its instability under acidic, basic, oxidative conditions, and UV radiation, while being stable under visible light and heat (E. Souri, Hassan Donyayi, R. A. Khaniha, M. Barazandeh Tehrani, 2015).
Pharmacokinetics
- Bioequivalence Studies : A study on the pharmacokinetics and bioequivalence of fluvoxamine maleate tablets in healthy Chinese subjects showed bioequivalence under fasting and fed conditions. The absorption did not differ significantly between groups, and no serious adverse reactions were observed (She Ding-Ping, He Ying, Li Ming-qu, Su Li, Ren Di, Huang Xiao-Han, Zhang Yu-Hua, Hu Hai-Tang, Deng De-Cheng, Wu Jian-long, 2023).
Analytical Methods
- Polarographic Determination : Differential pulse polarographic (DPP) method was developed for fluvoxamine maleate determination in tablets. This method provided a good alternative for drug substance assay in commercial tablet formulations (F. Elmalı, G. Alpdoğan, S. Sungur, Ş. Aycan, 2000).
Degradation Kinetics
- Degradation Kinetics Study : A study on the kinetics of hydrolysis of fluvoxamine maleate across a range of pH levels showed its highest stability at pH 6.0. The study also included in-silico pharmacokinetics and toxicity analysis of degradation products (Asia Naz, Rabia Iqtadar, F. A. Siddiqui, Zaheer Ul-Haq, 2020).
Clinical Applications
- Clinical Studies on Depression : A study evaluated the efficacy of fluvoxamine maleate in patients with mild depression undergoing hemodialysis. It found effectiveness in 57% of the patients, with the plasma fluvoxamine concentration decreasing by 22% due to hemodialysis (T. Kamo, N. Horikawa, Yukio Tsuruta, Misako Miyasita, H. Hatakeyama, Yasuhiko Maebashi, 2004).
Future Directions
properties
CAS RN |
1432075-74-5 |
---|---|
Product Name |
(E)-Fluvoxamine-d4 Maleate |
Molecular Formula |
C19H21D4F3N2O6 |
Molecular Weight |
438.44 |
Purity |
98% by HPLC; 99% atom D |
Related CAS |
61718-82-9 (unlabelled) |
synonyms |
(E)-5-Methoxy-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl-d4)oxime Maleate; DU-23000-d4; MK-264-d4; Dumirox-d4; Faverin-d4; Fevarin-d4; Floxyfral-d4; Luvox-d4; Maveral-d4 |
tag |
Fluvoxamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.